4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Brand Name: Vulcanchem
CAS No.: 201730-11-2
VCID: VC0004335
InChI: InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol

4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid

CAS No.: 201730-11-2

Inhibitors

VCID: VC0004335

Molecular Formula: C10H9NO6

Molecular Weight: 239.18 g/mol

4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid - 201730-11-2

CAS No. 201730-11-2
Product Name 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
IUPAC Name 4-[(S)-amino(carboxy)methyl]phthalic acid
Standard InChI InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Standard InChIKey IJVMOGKBEVRBPP-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O
SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Description Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Synonyms Alternative Name: UBP 1109
PubChem Compound 16062593
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator